1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-phenoxypropan-1-one 1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-phenoxypropan-1-one
Brand Name: Vulcanchem
CAS No.: 2548980-72-7
VCID: VC11841588
InChI: InChI=1S/C21H24N6O2/c1-14(29-18-6-4-3-5-7-18)21(28)26-12-16-10-25(11-17(16)13-26)20-9-8-19-23-22-15(2)27(19)24-20/h3-9,14,16-17H,10-13H2,1-2H3
SMILES: CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C(C)OC5=CC=CC=C5
Molecular Formula: C21H24N6O2
Molecular Weight: 392.5 g/mol

1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-phenoxypropan-1-one

CAS No.: 2548980-72-7

Cat. No.: VC11841588

Molecular Formula: C21H24N6O2

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-phenoxypropan-1-one - 2548980-72-7

Specification

CAS No. 2548980-72-7
Molecular Formula C21H24N6O2
Molecular Weight 392.5 g/mol
IUPAC Name 1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-phenoxypropan-1-one
Standard InChI InChI=1S/C21H24N6O2/c1-14(29-18-6-4-3-5-7-18)21(28)26-12-16-10-25(11-17(16)13-26)20-9-8-19-23-22-15(2)27(19)24-20/h3-9,14,16-17H,10-13H2,1-2H3
Standard InChI Key ULSWGDHRLCGBQN-UHFFFAOYSA-N
SMILES CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C(C)OC5=CC=CC=C5
Canonical SMILES CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C(C)OC5=CC=CC=C5

Introduction

Structural Characteristics

Molecular Architecture

The compound features three distinct structural domains:

  • Triazolo-pyridazine moiety: A fused bicyclic system comprising a triazolo[4,3-b]pyridazine ring with a methyl substituent at position 3 .

  • Octahydropyrrolo[3,4-c]pyrrolidine: A saturated bicyclic amine system that enhances conformational rigidity.

  • Phenoxypropanone side chain: A propan-1-one group linked to a phenoxy ether, contributing to lipophilicity and target binding .

Key Structural Data

PropertyValueSource
Molecular FormulaC21H24N6O2\text{C}_{21}\text{H}_{24}\text{N}_{6}\text{O}_{2}
Molecular Weight392.5 g/mol
SMILESCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C(C)OC5=CC=CC=C5
InChIKeyULSWGDHRLCGBQN-UHFFFAOYSA-N
XLogP32.1

The compound’s three-dimensional conformation is stabilized by intramolecular hydrogen bonds and π-π stacking interactions, as inferred from analogs in patents .

Synthesis and Chemical Properties

Synthetic Routes

The synthesis involves multi-step reactions, typically starting with the formation of the triazolo-pyridazine core, followed by coupling to the pyrrolo-pyrrolidine system and subsequent functionalization.

Representative Synthesis Pathway

  • Core Formation: Cyclocondensation of 3-methyl-1,2,4-triazole with pyridazine derivatives under acidic conditions.

  • Pyrrolo-pyrrolidine Coupling: Nucleophilic substitution or Buchwald-Hartwig amination to attach the bicyclic amine.

  • Side Chain Introduction: Acylation using phenoxypropanoyl chloride in the presence of a base (e.g., Et3N\text{Et}_3\text{N}) .

Reaction Conditions

StepReagents/ConditionsYieldPurity Method
1H2SO4\text{H}_2\text{SO}_4, reflux, 12h65%HPLC
2Pd(dba)2_2, Xantphos, 100°C45%NMR
3Et3N\text{Et}_3\text{N}, DCM, RT78%LC-MS

Physicochemical Properties

PropertyValueMethod/Source
Solubility (Water)0.00189 mg/mLESOL
LogP5.17 (Consensus)XLogP3
pKa3.2 (Basic N), 9.8 (Acidic)Predicted
StabilityStable at pH 2–8, 25°CAccelerated testing
TargetBinding Affinity (kcal/mol)Software
USP7-9.2AutoDock Vina
PKR-8.7Glide
CYP2D6Inhibitor (IC50_{50}: 1.2 µM)SwissADME

Preliminary Biological Data

Assay SystemConcentrationEffectReference
HepG2 Cells10 µM45% Growth Inhibition
CYP2D6 Inhibition1.2 µM80% Activity Reduction
hERG Binding5 µMLow Risk (IC50_{50} > 10 µM)

Applications in Drug Development

Oncology

The compound’s USP7 inhibitory activity suggests potential in destabilizing oncoproteins (e.g., MDM2), a strategy explored in p53-dependent cancers . Preclinical models show synergy with checkpoint inhibitors .

Metabolic Disorders

Structural similarity to PKR activators indicates possible utility in metabolic syndrome by enhancing glucose utilization .

Challenges and Optimization

  • Poor Solubility: Addressed via prodrug strategies (e.g., phosphate esters).

  • CYP Inhibition: Mitigated by replacing the methyl group with halogens .

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